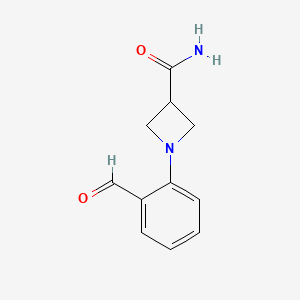
1-(2-Formylphenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Formylphenyl)azetidine-3-carboxamide is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂ It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of 1-(2-Formylphenyl)azetidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-formylphenylamine with azetidine-3-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Chemical Reactions Analysis
1-(2-Formylphenyl)azetidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is opened or modified by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(2-Formylphenyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2-Formylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways and biological processes .
Comparison with Similar Compounds
1-(2-Formylphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxamide: Known for its use in medicinal chemistry as a scaffold for drug development.
Azetidine-3-carboxylic acid: Used in the synthesis of peptides and as a building block in organic synthesis.
N-Substituted azetidines: These compounds have varied applications depending on the nature of the substituent groups, including use as intermediates in pharmaceutical synthesis.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(2-formylphenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c12-11(15)9-5-13(6-9)10-4-2-1-3-8(10)7-14/h1-4,7,9H,5-6H2,(H2,12,15) |
InChI Key |
ZQRZDWQJZGWKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2C=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


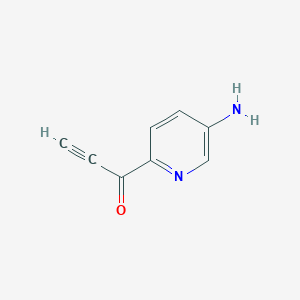
![6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13170964.png)
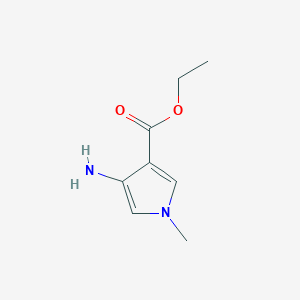
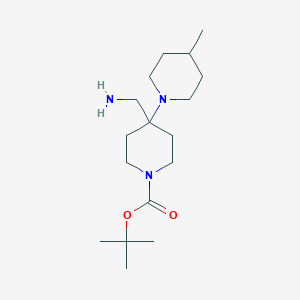
![Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)
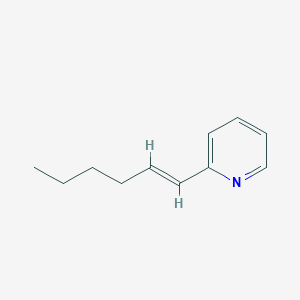
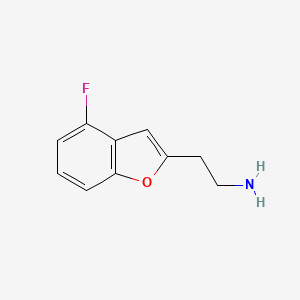
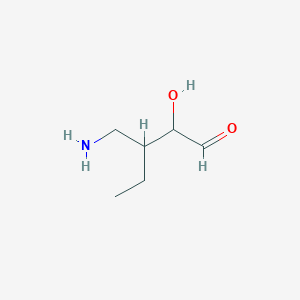
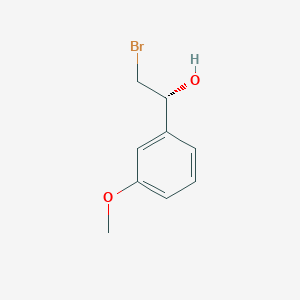
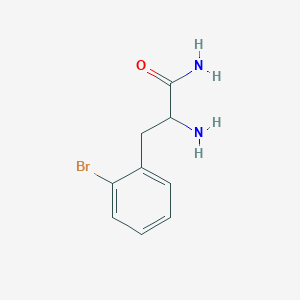
![2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile](/img/structure/B13171043.png)
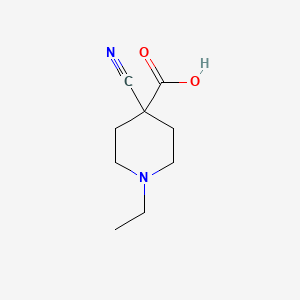
![1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13171050.png)

